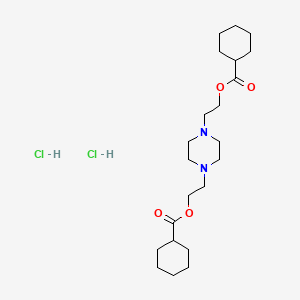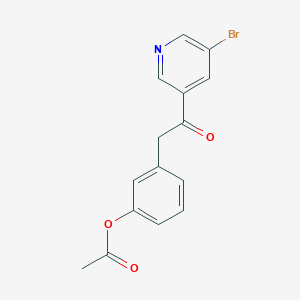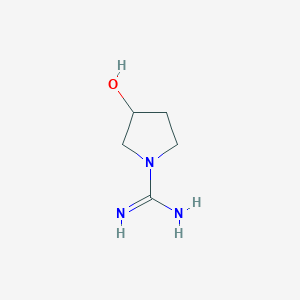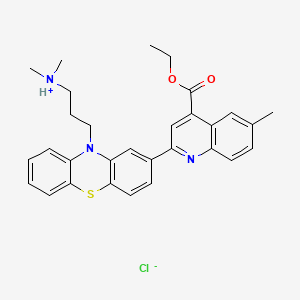
Cinchoninic acid, 2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-6-methyl-, ethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinchoninic acid, 2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-6-methyl-, ethyl ester, hydrochloride is a complex organic compound with a unique structure that combines elements of cinchoninic acid, phenothiazine, and dimethylaminopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cinchoninic acid, 2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-6-methyl-, ethyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the core cinchoninic acid structure, followed by the introduction of the phenothiazine and dimethylaminopropyl groups. The final step involves esterification and conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Cinchoninic acid, 2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-6-methyl-, ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, the compound is studied for its potential interactions with biological molecules. It may serve as a probe for studying enzyme mechanisms or as a ligand for binding studies.
Medicine
In medicine, the compound’s structure suggests potential pharmacological activity
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Cinchoninic acid, 2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-6-methyl-, ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other derivatives of cinchoninic acid, phenothiazine, and dimethylaminopropyl groups. Examples include:
- Cinchoninic acid derivatives
- Phenothiazine derivatives
- Dimethylaminopropyl derivatives
Uniqueness
What sets Cinchoninic acid, 2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-6-methyl-, ethyl ester, hydrochloride apart is its unique combination of these functional groups, which may confer distinct chemical and biological properties
Propriétés
Numéro CAS |
72170-35-5 |
|---|---|
Formule moléculaire |
C30H32ClN3O2S |
Poids moléculaire |
534.1 g/mol |
Nom IUPAC |
3-[2-(4-ethoxycarbonyl-6-methylquinolin-2-yl)phenothiazin-10-yl]propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C30H31N3O2S.ClH/c1-5-35-30(34)23-19-25(31-24-13-11-20(2)17-22(23)24)21-12-14-29-27(18-21)33(16-8-15-32(3)4)26-9-6-7-10-28(26)36-29;/h6-7,9-14,17-19H,5,8,15-16H2,1-4H3;1H |
Clé InChI |
NKVXFKLWLACSCT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC4=C(C=C3)SC5=CC=CC=C5N4CCC[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13766742.png)
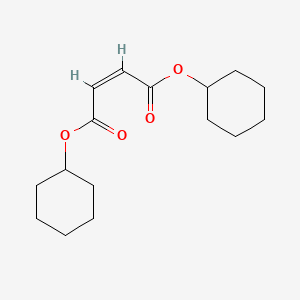

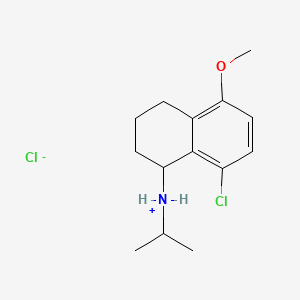
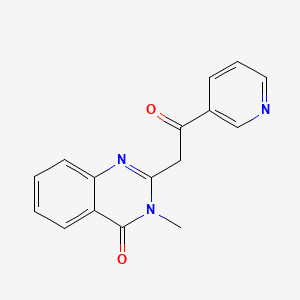
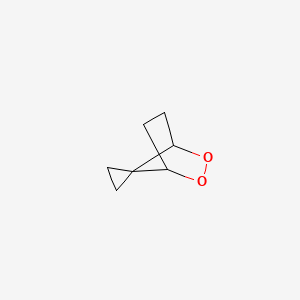
![N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13766776.png)

